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Compound of Interest

Compound Name: 1-(6-Fluoropyridin-3-yl)ethanone

Cat. No.: B1315507

An In-depth Technical Guide to 1-(6-
Fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative of significant interest in
medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with a
fluorine atom and an acetyl group, make it a valuable building block for the synthesis of a wide
range of biologically active molecules. The presence of the fluorine atom can enhance
metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide
provides a comprehensive overview of the chemical structure, analysis, and available data on
1-(6-Fluoropyridin-3-yl)ethanone.

Chemical Structure and Properties

The chemical structure of 1-(6-Fluoropyridin-3-yl)ethanone is characterized by a pyridine ring
substituted with a fluorine atom at the 6-position and an acetyl group at the 3-position.

Molecular Formula: C7HeFNO

Molecular Weight: 139.13 g/mol
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IUPAC Name: 1-(6-fluoropyridin-3-yl)ethanone
CAS Number: 84331-14-6
SMILES: CC(=0O)clcc(F)nccl

InChl Key: BQQPPKSWFCUWCN-UHFFFAOYSA-N

Structural Diagram

Caption: Chemical structure of 1-(6-Fluoropyridin-3-yl)ethanone.

Spectroscopic and Analytical Data

Comprehensive, publicly available spectroscopic data for 1-(6-Fluoropyridin-3-yl)ethanone is
limited. However, data for analogous compounds and information from commercial suppliers
can provide insights into its expected analytical profile. Commercial suppliers confirm the
identity of this compound with techniques including NMR, HPLC, and LC-MS.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated, published spectrum for 1-(6-Fluoropyridin-3-yl)ethanone is not readily
available, the expected *H and 3C NMR chemical shifts can be predicted based on the
structure and data from similar fluorinated pyridine derivatives.

Expected *H NMR Spectral Features:

A singlet for the methyl protons of the acetyl group.

A multiplet for the proton at the 2-position of the pyridine ring.

A multiplet for the proton at the 4-position of the pyridine ring, showing coupling to the
fluorine atom.

A multiplet for the proton at the 5-position of the pyridine ring.

Expected 13C NMR Spectral Features:

o A signal for the methyl carbon of the acetyl group.
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o Asignal for the carbonyl carbon of the acetyl group.

e Four signals for the carbons of the pyridine ring, with the carbon bearing the fluorine atom
showing a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

The mass spectrum of 1-(6-Fluoropyridin-3-yl)ethanone would be expected to show a
molecular ion peak (M*) at m/z 139. Fragmentation would likely involve the loss of the acetyl
group and other characteristic fragments of the fluoropyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following
functional groups:

o A strong absorption band for the C=0 stretch of the ketone group, typically in the range of
1680-1700 cm~1,

o Absorption bands for the C=C and C=N stretching vibrations of the pyridine ring.

e A C-F stretching vibration.

Experimental Protocols
Synthesis of 1-(6-Fluoropyridin-3-yl)ethanone

While a specific, detailed, and publicly available experimental protocol for the synthesis of 1-(6-
Fluoropyridin-3-yl)ethanone is not widely published, general synthetic routes for similar
compounds can be adapted. One plausible approach involves the use of organometallic
reagents. For instance, a Grignard reaction or a Negishi coupling could be employed.

A patent for a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone,
describes a palladium-catalyzed cross-coupling reaction between an acetylpyridine derivative
and an aryl halide.[2][3] A similar strategy could potentially be applied for the synthesis of 1-(6-
Fluoropyridin-3-yl)ethanone.
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Another patented method describes the biocatalytic reduction of a "1-(5-(fluoro[2,3-

c]pyridyl))ethanone” to a chiral alcohol, suggesting that the parent ketone is a known synthetic
intermediate.[1]

General Experimental Workflow for Synthesis (Hypothetical):

Starting Materials:
- 6-Fluoronicotinonitrile or
- 3-Bromo-6-fluoropyridine

Reaction with Organometallic Reagent
(e.g., MeMgBr or AcZnCl)
in the presence of a catalyst

Work-up and Extraction

Purification
(e.g., Column Chromatography)

>
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Caption: A potential synthetic workflow for 1-(6-Fluoropyridin-3-yl)ethanone.

Biological Activity and Applications in Drug
Discovery

There is currently no direct, published research detailing the specific biological activity or
signaling pathway involvement of 1-(6-Fluoropyridin-3-yl)ethanone itself. However, the 6-
fluoropyridin-3-yl moiety is a key component in a number of compounds with demonstrated
biological activity, highlighting the importance of this scaffold in drug discovery.

For example, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have
been synthesized and evaluated as dopamine D2/D3 and serotonin 5-HT1A receptor agonists,
showing potential for the treatment of Parkinson's disease.[4] This indicates that the 6-
fluoropyridin-3-yl group can be incorporated into molecules targeting the central nervous
system.

Given that many kinase inhibitors incorporate a pyridine scaffold, it is plausible that derivatives
of 1-(6-Fluoropyridin-3-yl)ethanone could be investigated as potential kinase inhibitors.
Kinase inhibitor screening libraries often contain a diverse range of heterocyclic compounds to
identify novel therapeutic targets.[5]

Potential Drug Discovery Workflow:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1315507?utm_src=pdf-body-img
https://www.benchchem.com/product/b1315507?utm_src=pdf-body
https://www.benchchem.com/product/b1315507?utm_src=pdf-body
https://www.researchgate.net/publication/359640698_Synthesis_and_Biological_Evaluation_of_a_Series_of_Novel_1-3-6-Fluoropyridin-3-yloxypropylpiperazines_as_DopamineSerotonin_Receptor_Agonists
https://www.benchchem.com/product/b1315507?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39671264/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

G-(G-Fluoropyridin-3-yl)ethanone)
Chemical Modification

(e.g., condensation, coupling reactions)
C_ibrary of Derivatives]

Biological Screening
(e.g., Kinase Assays, Receptor Binding Assays)
Y
[Hit Identificatior)

E_ead OptimizatiorD

Click to download full resolution via product page

Caption: A logical workflow for utilizing 1-(6-Fluoropyridin-3-yl)ethanone in drug discovery.

Data Summary
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Property Data
Molecular Formula C7HeFNO
Molecular Weight 139.13 g/mol
CAS Number 84331-14-6
IUPAC Name 1-(6-fluoropyridin-3-yl)ethanone
SMILES CC(=0O)clcc(F)nccl
InChl Key BQQPPKSWFCUWCN-UHFFFAOYSA-N
Purity (Commercial) Typically 295%
Physical Form Solid
Conclusion

1-(6-Fluoropyridin-3-yl)ethanone is a valuable chemical intermediate with significant potential
in the field of drug discovery. While detailed, publicly accessible analytical and biological data
on the compound itself is sparse, its structural components are present in a variety of
biologically active molecules. This guide summarizes the currently available information and
highlights the potential for this compound as a starting point for the development of novel
therapeutics, particularly in the areas of neuroscience and oncology. Further research is
warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore
the biological activities of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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